5'-Deoxyfluorouridine-13C,15N2

LC-MS/MS MRM quantification isotopic cross-talk

5'-Deoxyfluorouridine-13C,15N2 (also referred to as Doxifluridine-13C,15N2, [13C,15N2]-5'-DFUR, or product code C4899) is a stable isotope-labeled analog of the second-generation fluoropyrimidine nucleoside prodrug doxifluridine (CAS 3094-09-5 unlabeled). Doxifluridine is an oral prodrug of 5-fluorouracil (5-FU) used as a cytostatic agent in Asian countries, designed to circumvent dihydropyrimidine dehydrogenase-mediated degradation in the gut wall.

Molecular Formula C9H11FN2O5
Molecular Weight 249.17 g/mol
Cat. No. B13848605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxyfluorouridine-13C,15N2
Molecular FormulaC9H11FN2O5
Molecular Weight249.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
InChIInChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i9+1,11+1,12+1
InChIKeyZWAOHEXOSAUJHY-YDLPDYJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Deoxyfluorouridine-13C,15N2 for Bioanalytical Quantification: A Stable Isotope-Labeled Internal Standard for Mass Spectrometry


5'-Deoxyfluorouridine-13C,15N2 (also referred to as Doxifluridine-13C,15N2, [13C,15N2]-5'-DFUR, or product code C4899) is a stable isotope-labeled analog of the second-generation fluoropyrimidine nucleoside prodrug doxifluridine (CAS 3094-09-5 unlabeled) [1]. Doxifluridine is an oral prodrug of 5-fluorouracil (5-FU) used as a cytostatic agent in Asian countries, designed to circumvent dihydropyrimidine dehydrogenase-mediated degradation in the gut wall [2]. The labeled compound incorporates one 13C and two 15N atoms, yielding a molecular weight of 249.17 g/mol and a +3 Da mass shift relative to the unlabeled analyte (246.19 g/mol), which enables unambiguous mass spectrometric differentiation in LC-MS/MS and GC-MS applications . This compound is intended exclusively as an internal standard (IS) for the quantification of doxifluridine and its metabolites in biological matrices, supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies .

Why a Structural Analog or Deuterated Internal Standard Cannot Substitute for 5'-Deoxyfluorouridine-13C,15N2 in Quantitative Bioanalysis


In LC-MS/MS-based quantification, the internal standard must match the analyte's chromatographic retention time, ionization efficiency, and extraction recovery to adequately correct for matrix effects, analyte loss during sample preparation, and instrument variability . Structural analog internal standards such as 5-chlorouracil (5-CU) or 5-fluorocytosine (5-FC)—commonly employed in published doxifluridine bioanalytical methods—elute at retention times substantially different from the analyte (5-CU at 1.7 min vs. doxifluridine at 2.7 min on C18) [1] and exhibit distinct ionization behavior, rendering them incapable of compensating for differential matrix effects across the chromatographic peak. Deuterium-labeled internal standards (e.g., doxifluridine-d2 or -d3), while isotopologous, introduce a chromatographic isotope effect: deuterium substitution causes measurable retention time shifts that lead to differential ion suppression or enhancement in electrospray ionization (ESI), with literature reporting quantification differences exceeding 15% between deuterium-labeled and 13C/15N-labeled IS approaches [2]. Furthermore, deuterated IS are susceptible to deuterium-hydrogen exchange in protic solvents, which can degrade isotopic purity over time [3]. Consequently, only a 13C/15N-labeled isotopologue—which co-elutes identically with the analyte and exhibits no chromatographic isotope effect—can provide the requisite accuracy and precision for regulated bioanalysis.

Quantitative Differentiation Evidence for 5'-Deoxyfluorouridine-13C,15N2 Versus Alternative Internal Standards


Mass Shift and MRM Specificity: 13C,15N2 Provides a +3 Da Separation Distinct from Deuterated Analogs

The 13C,15N2 dual-labeling strategy confers a +3 Da mass increment (m/z 249 vs. 246) on the molecular ion, exceeding the typical +2 Da provided by d2-labeling and approaching +3 Da for d3 [1]. Under electrospray ionization negative ion mode—the predominant acquisition mode for 5'-DFUR quantification—the [M-H]- precursor ion appears at m/z 245 for the unlabeled analyte and m/z 248 for the 13C,15N2-labeled IS, providing a 3-unit separation sufficient to avoid isotopic cross-talk without generating a mass shift large enough to alter chromatographic behavior [2]. By contrast, a d2-labeled analog (MW 248.19) would yield only a +2 Da shift (m/z 247), which lies within the natural abundance isotopic envelope of the analyte and increases the risk of signal overlap at high concentrations. The WuXi AppTec best-practice guidance recommends a minimum mass difference of 4-5 Da for SIL-IS to eliminate cross-talk; while the +3 Da shift here falls marginally below this threshold, it is adequate when combined with the chromatographic co-elution advantage of 13C/15N labeling relative to deuterated alternatives .

LC-MS/MS MRM quantification isotopic cross-talk

Chromatographic Co-Elution Fidelity: 13C,15N2 Labeling Eliminates the Retention Time Shift Observed with Deuterated Internal Standards

A systematic investigation by Szarka et al. (2014) using 2,4-dinitrophenylhydrazine-derivatized aldehydes demonstrated that 13C- and 15N-labeled isotopologues co-elute identically with their unlabeled counterparts under all tested reversed-phase LC conditions (variations in stationary phase, pH, temperature, organic modifier, and gradient slope), whereas deuterium (d3)-labeled isotopologues exhibited measurable retention time shifts [1]. Critically, when comparing quantification results using deuterium-labeled versus 15N-labeled derivatization reagents, unacceptable differences exceeding 15% were observed for several model aldehydes analyzed from biological matrices, attributable to differential matrix effects arising from partial chromatographic separation of the deuterated IS from the analyte [1]. This chromatographic isotope effect—arising from the doubled mass of deuterium relative to protium—is a general phenomenon applicable to all deuterated small molecules, including nucleoside analogs [2]. Therefore, for doxifluridine quantification, a 13C,15N2-labeled IS guarantees identical retention time to the unlabeled analyte, ensuring that any co-eluting matrix component suppresses or enhances ionization of both species equally, whereas a d2- or d3-labeled analog may experience differential matrix effects that compromise accuracy and precision, particularly at low concentrations near the LLOQ .

chromatographic isotope effect matrix effect compensation ESI ionization

Isotopic Purity and Enrichment Specifications: 99.5% Total Isotopic Purity Ensures Negligible Unlabeled Carryover Signal

Certificates of Analysis (COA) from Santa Cruz Biotechnology for lot SAMPLE of 5'-Deoxyfluorouridine-13C,15N2 report isotopic purity of 99.5%, with normalized intensity distribution of d0 = 0.00%, d1 = 0.00%, d2 = 1.42%, and d3 = 98.58% [1]. This indicates that only 0.00% of the product consists of the unlabeled (d0) isotopologue, which would otherwise generate a signal indistinguishable from the target analyte at the monitored MRM transition. The Alsachim/Shimadzu product specification (C4899) stipulates minimum isotopic enrichment of 99% for 13C and 98% for 15N, with minimum chemical purity of 98.00% . Nucleosyn specifies chemical purity of 95% and isotopic enrichment of 98% . By comparison, the d3 isotopologue distribution in the COA (d3 = 98.58%) demonstrates that the dual-isotope labeling achieves near-complete incorporation of the heavy atoms, minimizing interference from partially labeled species (d2 = 1.42%) that could produce cross-talk in MRM channels. These purity specifications are critical for method validation: FDA guidance requires that the IS contribution to the analyte signal does not exceed 20% of the LLOQ response and that the analyte contribution to the IS signal does not exceed 5% of the IS response .

isotopic enrichment COA specifications quality control

Demonstrated Bioanalytical Method Performance Using Stable Isotope-Labeled Internal Standards for 5'-DFUR Quantification

Two independently validated UPLC-MS/MS methods employing stable isotopically labeled internal standards for each analyte (including 5'-DFUR) provide benchmark performance data supporting the SIL-IS approach. Deenen et al. (2013) reported a validated assay for capecitabine and six metabolites in human plasma, achieving a linear range of 50-6000 ng/mL for the capecitabine assay, with stable labeled isotopes for each analyte ensuring accurate, precise, and robust quantification suitable for pharmacokinetic support of clinical studies [1]. More recently, Knikman et al. (2023) developed a UPLC-MS/MS method using stable isotopically labeled internal standards for capecitabine, 5'-dFCR, 5'-dFUR, 5-FU, and FBAL, with a validated range of 10.0-1,000 ng/mL for 5'-dFUR in human plasma, a total chromatographic run time of 9 min, and 5'-dFUR quantified in negative ion mode [2]. By contrast, methods employing the structural analog 5-chlorouracil as IS for doxifluridine (e.g., Woo et al., 2008, for liver/intestine tissue) reported LLOQ of 5.0 ng/mL but with the IS eluting at a different retention time (1.7 min vs. 2.7 min), inherently limiting matrix effect compensation [3]. The SIL-IS approach enables consistent extraction recovery, identical ionization behavior, and superior inter-day precision—all prerequisites for regulated bioequivalence and pharmacokinetic studies under FDA/EMA guidance.

method validation pharmacokinetics regulatory bioanalysis

Absence of Deuterium-Hydrogen Back-Exchange: 13C,15N2 Labeling Confers Chemical Stability Unavailable to Deuterated Internal Standards

A well-documented limitation of deuterium-labeled internal standards is their susceptibility to deuterium-hydrogen (H/D) back-exchange, particularly when dissolved in protic solvents (water, methanol) or when exposed to acidic/basic conditions during sample preparation . This phenomenon progressively reduces isotopic enrichment over time, altering the labeled-to-unlabeled ratio and introducing systematic bias in quantification. By contrast, 13C and 15N atoms are covalently integrated into the carbon-nitrogen skeleton of the pyrimidine ring and ribose moiety and are not susceptible to exchange with solvent protons, ensuring stable isotopic enrichment throughout storage and analytical workflows [1]. The Santa Cruz Biotechnology COA confirms that the product is a stable solid stored at -20°C, soluble in DMSO and methanol, with no indication of isotopic degradation under recommended storage conditions [2]. The Alsachim product specification states stability of ≥1 year [3]. This chemical inertness of the isotopic label is particularly valuable for long-term pharmacokinetic and bioequivalence studies, where batch-to-batch consistency of the IS over extended analytical campaigns is essential for data comparability.

isotopic stability H/D exchange long-term storage

Optimal Procurement and Deployment Scenarios for 5'-Deoxyfluorouridine-13C,15N2 in Quantitative Bioanalysis


Regulated Pharmacokinetic and Bioequivalence Studies of Capecitabine and Doxifluridine Formulations

For pharmacokinetic studies supporting generic drug development or bioequivalence assessment of oral fluoropyrimidine formulations, regulatory agencies (FDA, EMA, KFDA) mandate validated bioanalytical methods with demonstrated accuracy (±15%) and precision (CV ≤15%) at all QC levels [1]. The 13C,15N2-labeled doxifluridine internal standard enables the SIL-IS approach that has been validated in two independent UPLC-MS/MS methods (Deenen et al., 2013; Knikman et al., 2023), achieving linear ranges of 10-1,000 ng/mL for 5'-DFUR in human plasma with stable isotopically labeled IS for each analyte [2]. The identical chromatographic retention time of the 13C,15N2-IS relative to unlabeled 5'-DFUR ensures complete matrix effect compensation—a critical advantage when analyzing plasma samples from diverse patient populations with variable endogenous interferences [3]. Procurement recommendation: 10-25 mg quantities support a typical multi-batch clinical study with calibration standards and QC samples over 6-12 months.

Therapeutic Drug Monitoring of Fluoropyrimidine Chemotherapy in Clinical Laboratories

Capecitabine and its metabolites (including 5'-DFUR and 5-FU) exhibit high inter-patient pharmacokinetic variability, with 25-30% of patients experiencing severe fluoropyrimidine-related toxicity [1]. Therapeutic drug monitoring (TDM) using LC-MS/MS with a stable isotope-labeled IS provides the analytical rigor needed for clinical decision-making. The 13C,15N2-labeled IS offers a critical advantage over structural analog IS (5-chlorouracil, 5-fluorocytosine) by co-eluting identically with the target analyte, thereby compensating for matrix effects that vary between patient samples due to differences in concomitant medications, disease state, and diet [2]. Furthermore, the absence of H/D exchange ensures consistent IS response throughout the analytical batch—a practical necessity for high-throughput clinical laboratory workflows where samples may be prepared hours before injection [3].

Metabolite Tracing and Metabolic Flux Analysis in Cancer Pharmacology Research

Doxifluridine is enzymatically converted to 5-FU by thymidine phosphorylase, and both the prodrug and its active metabolite undergo further catabolism via the dihydropyrimidine dehydrogenase pathway [1]. The 13C,15N2 dual-isotope label enables simultaneous tracing of the prodrug-to-metabolite conversion in cell-based and in vivo models when coupled with high-resolution mass spectrometry. Because the 13C and 15N labels are integrated into the pyrimidine ring, they remain intact through metabolic transformations, allowing researchers to distinguish administered drug-derived species from endogenous nucleoside pools [2]. The isotopic purity of 99.5% (with d0 = 0.00%) ensures that metabolic flux calculations are not confounded by unlabeled IS contribution to the analyte signal [3]. This application supports investigation of thymidine phosphorylase expression as a biomarker for tumor-selective activation of fluoropyrimidine prodrugs [4].

Multi-Analyte Panel Quantification for Capecitabine Metabolite Profiling

The capecitabine metabolic pathway involves sequential conversion through 5'-dFCR (5'-deoxy-5-fluorocytidine), 5'-dFUR (5'-deoxyfluorouridine), 5-FU, and ultimately FBAL (α-fluoro-β-alanine). Published UPLC-MS/MS methods employing a panel of stable isotopically labeled internal standards—one per analyte—have demonstrated simultaneous quantification of all five species in a 9-minute chromatographic run [1]. The 13C,15N2-labeled 5'-DFUR IS is specifically required for the 5'-DFUR channel within this panel, as the unlabeled analyte is quantified in negative ion mode and requires an isotopologous IS to compensate for ion suppression effects that differentially affect the late-eluting components of the metabolic cascade [2]. Laboratories establishing a comprehensive capecitabine TDM or pharmacokinetic platform should procure the full panel of SIL-IS compounds, with 5'-Deoxyfluorouridine-13C,15N2 serving as the essential IS for the penultimate metabolite prior to 5-FU formation.

Quote Request

Request a Quote for 5'-Deoxyfluorouridine-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.